molecular formula C11H8N2O B1330581 2-(furan-3-yl)-1H-1,3-benzodiazole CAS No. 3878-22-6

2-(furan-3-yl)-1H-1,3-benzodiazole

Numéro de catalogue: B1330581
Numéro CAS: 3878-22-6
Poids moléculaire: 184.19 g/mol
Clé InChI: KWLRSTOWOUHFQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(furan-3-yl)-1H-1,3-benzodiazole is a heterocyclic compound that combines the structural features of both furan and benzodiazole rings

Applications De Recherche Scientifique

Chemistry

  • Building Block for Synthesis : 2-(Furan-3-yl)-1H-1,3-benzodiazole serves as a precursor in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to diverse chemical entities .

Biology

  • Bioactive Molecule : Research indicates that this compound exhibits antimicrobial and anticancer properties. It has been tested against various pathogens, showing significant inhibitory effects .

Medicine

  • Drug Development : The compound is being explored for its potential in developing novel therapeutic agents. Its interactions with biological targets such as kappa opioid receptors and cyclooxygenase-2 (COX-2) position it as a candidate for treating pain and inflammation .

Industry

  • Advanced Materials : In the field of materials science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for optoelectronic applications .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented through various studies. The Minimum Inhibitory Concentration (MIC) values against specific microorganisms are presented in the following table:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Candida albicans8 µg/mL
Escherichia coliInactive

In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Anticancer Activity

The anticancer potential of this compound has been evaluated through molecular docking studies and cell line assays. Notably, it has shown promising results in inhibiting cancer cell proliferation. For example, studies reveal that derivatives of this compound exhibit selective cytotoxicity against various human cancer cell lines .

Case Study 1: Anticancer Activity

A study conducted on a series of heterocyclic analogues derived from this compound revealed significant anticancer activity. The compounds were tested against a panel of 60 human cancer cell lines, demonstrating selective inhibition of tumor growth compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited lower MIC values than commonly used antibiotics, suggesting their potential as alternative therapeutic agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(furan-3-yl)-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-furancarboxaldehyde with o-phenylenediamine in the presence of a catalyst such as polyphosphoric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzodiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(furan-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Halogenated benzodiazole derivatives.

Comparaison Avec Des Composés Similaires

    2-(furan-2-yl)-1H-1,3-benzodiazole: Similar structure but with the furan ring attached at the 2-position.

    2-(thiophen-3-yl)-1H-1,3-benzodiazole: Contains a thiophene ring instead of a furan ring.

    2-(pyridin-3-yl)-1H-1,3-benzodiazole: Contains a pyridine ring instead of a furan ring.

Uniqueness: 2-(furan-3-yl)-1H-1,3-benzodiazole is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. The presence of both furan and benzodiazole rings provides a versatile scaffold for the development of novel compounds with diverse applications.

Activité Biologique

2-(Furan-3-yl)-1H-1,3-benzodiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by the presence of both furan and benzodiazole moieties. The structural formula is represented as follows:

C9H6N2O\text{C}_9\text{H}_6\text{N}_2\text{O}

This structure contributes to its unique biochemical interactions and pharmacokinetic properties, enhancing its solubility and bioavailability.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Modulation : It acts as a modulator for several receptors including kappa opioid receptors and sigma receptors, which are involved in pain regulation and mood modulation.
  • Enzyme Inhibition : The compound has shown inhibitory effects on cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes.
  • Antioxidant Activity : It exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress, which is linked to various diseases.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Candida albicans8 µg/mL
Escherichia coliInactive

In vitro studies have demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

Anticancer Activity

The compound has been evaluated for its anticancer potential against various cell lines:

Cell Line IC50 (µM) Selectivity Index
A549 (Lung Cancer)6.26 ± 0.33High
HCC827 (Lung Cancer)6.48 ± 0.11Moderate
SK-MEL-5 (Melanoma)9.73.20

The results indicate that this compound exhibits potent cytotoxicity against cancer cells while showing lower toxicity towards normal cells .

Antioxidant Activity

The antioxidant capacity of the compound has been assessed using various assays:

Assay Type Result
DPPH ScavengingIC50 = 64.098 µg/mL
FRAPTotal Antioxidant Capacity = 4462.64 μmolTE/g

These findings suggest that the compound can effectively reduce oxidative stress, contributing to its therapeutic potential .

Case Studies

Recent studies have highlighted the therapeutic applications of this compound in drug development:

  • Antitumor Studies : In a study involving three human lung cancer cell lines (A549, HCC827, NCI-H358), the compound demonstrated significant antitumor activity in both two-dimensional (2D) and three-dimensional (3D) cell culture models. The efficacy was higher in the 2D assays compared to the 3D format, indicating its potential for further development as an anticancer agent .
  • Antimicrobial Efficacy : A comprehensive evaluation of various synthesized derivatives showed that compounds with furan and benzodiazole structures exhibited promising antibacterial activity against resistant strains such as MRSA .

Propriétés

IUPAC Name

2-(furan-3-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-4-10-9(3-1)12-11(13-10)8-5-6-14-7-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLRSTOWOUHFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40314431
Record name 2-(furan-3-yl)-1H-1,3-benzodiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3878-22-6
Record name NSC283172
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(furan-3-yl)-1H-1,3-benzodiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40314431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.